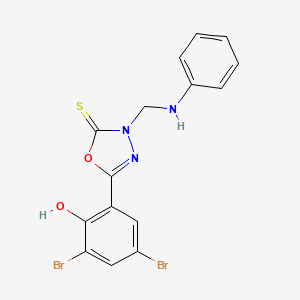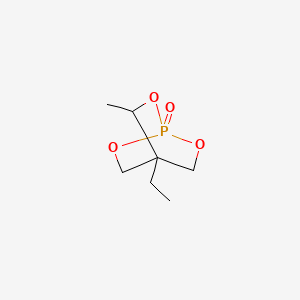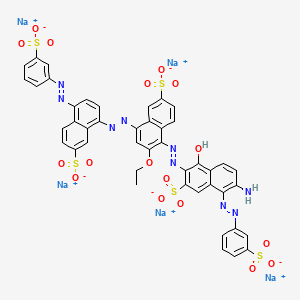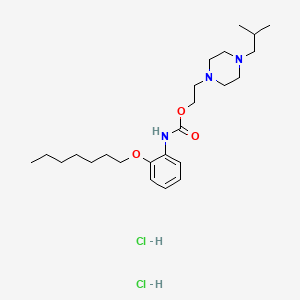
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired heterocyclic ring system.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: It can undergo cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(ethylthio)-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological system being studied. For example, in anti-cancer research, it may inhibit specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
類似化合物との比較
Similar compounds include other thiadiazolo-thieno-pyrimidines, such as:
- 2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one
- 2,6-Diphenyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
特性
CAS番号 |
103344-18-9 |
|---|---|
分子式 |
C15H11N3OS3 |
分子量 |
345.5 g/mol |
IUPAC名 |
11-ethylsulfanyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H11N3OS3/c1-2-20-15-17-18-13(19)10-8-11(9-6-4-3-5-7-9)21-12(10)16-14(18)22-15/h3-8H,2H2,1H3 |
InChIキー |
LRGZCUXOVPKWBX-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



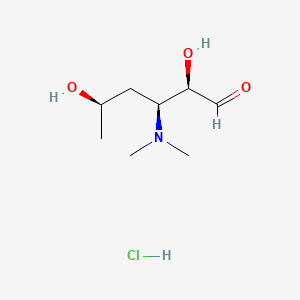
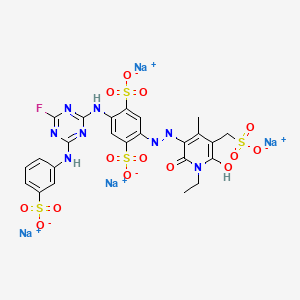


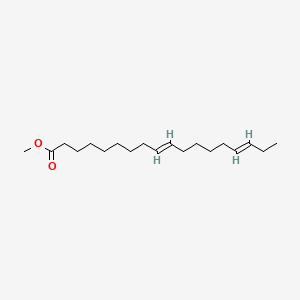
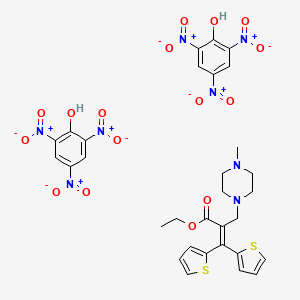
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
